2-nitro-N'-[(2E)-4-oxo-4-phenylbut-2-en-2-yl]benzohydrazide
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Overview
Description
2-nitro-N’-[(2E)-4-oxo-4-phenylbut-2-en-2-yl]benzohydrazide is a complex organic compound with a unique structure that includes a nitro group, a hydrazide linkage, and a phenyl-substituted butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N’-[(2E)-4-oxo-4-phenylbut-2-en-2-yl]benzohydrazide typically involves the condensation of 2-nitrobenzohydrazide with 4-oxo-4-phenylbut-2-enal under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete reaction, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N’-[(2E)-4-oxo-4-phenylbut-2-en-2-yl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide linkage under mild acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted hydrazides.
Scientific Research Applications
2-nitro-N’-[(2E)-4-oxo-4-phenylbut-2-en-2-yl]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-nitro-N’-[(2E)-4-oxo-4-phenylbut-2-en-2-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazide linkage can also form covalent bonds with target proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-N’-[(1E,2E)-3-phenyl-prop-2-en-1-yl-idene]benzohydrazide
- 2-nitro-N’-[(2E)-4-oxopent-2-en-2-yl]benzohydrazide
- 2-Nitro-N’-[(2E)-1,1,1-trifluoro-4-oxo-4-(2-thienyl)-2-butanylidene]benzohydrazide
Uniqueness
2-nitro-N’-[(2E)-4-oxo-4-phenylbut-2-en-2-yl]benzohydrazide is unique due to its specific structural features, including the phenyl-substituted butenone moiety and the nitro group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C17H15N3O4 |
---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
2-nitro-N'-[(E)-4-oxo-4-phenylbut-2-en-2-yl]benzohydrazide |
InChI |
InChI=1S/C17H15N3O4/c1-12(11-16(21)13-7-3-2-4-8-13)18-19-17(22)14-9-5-6-10-15(14)20(23)24/h2-11,18H,1H3,(H,19,22)/b12-11+ |
InChI Key |
OSAISGHZQCUCCN-VAWYXSNFSA-N |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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